molecular formula C18H22O4 B14277085 Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate CAS No. 161828-41-7

Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate

Cat. No.: B14277085
CAS No.: 161828-41-7
M. Wt: 302.4 g/mol
InChI Key: QHWXBLSNUAHWLZ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the carboxylic acid and tert-butyl alcohol are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or other esters.

Scientific Research Applications

Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The phenyl group and conjugated diene system can also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.

    Tert-butyl benzoate: Similar structure but with a benzene ring instead of a conjugated diene system.

    Tert-butyl formate: A simpler ester with different chemical properties.

Uniqueness

Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a conjugated diene system

Properties

CAS No.

161828-41-7

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl 3,5-dioxo-8-phenyloct-7-enoate

InChI

InChI=1S/C18H22O4/c1-18(2,3)22-17(21)13-16(20)12-15(19)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3

InChI Key

QHWXBLSNUAHWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(=O)CC=CC1=CC=CC=C1

Origin of Product

United States

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